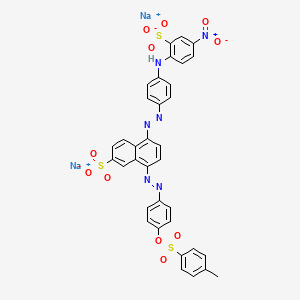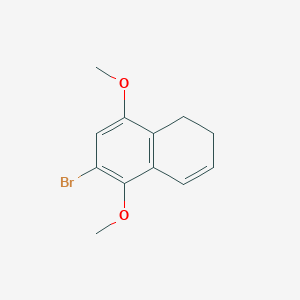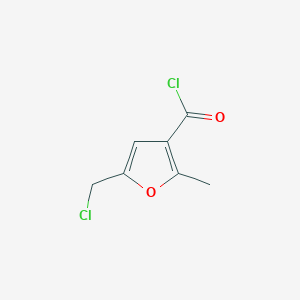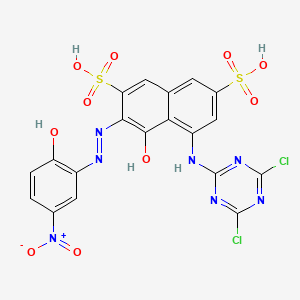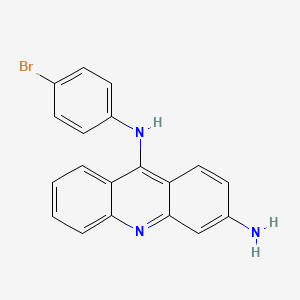
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is a complex organic compound that belongs to the class of triazabicyclo nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes a triazabicyclo nonane core and a benzylphenyl group. The presence of a sulfanylidene group further adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the triazabicyclo nonane scaffold, which can be achieved through various methodologies such as desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required purity standards.
化学反应分析
Types of Reactions
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the triazabicyclo nonane core.
Substitution: The benzylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzylphenyl moiety.
科学研究应用
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
作用机制
The mechanism of action of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the triazabicyclo nonane core can interact with nucleic acids or proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the sulfanylidene group.
Tropane alkaloids: These natural products have a related bicyclic core and exhibit a wide range of biological activities.
Oxazolidinones: These compounds have a similar bicyclic framework and are used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a triazabicyclo nonane core and a benzylphenyl group further distinguishes it from other similar compounds, making it a valuable target for research and development.
属性
| 76995-66-9 | |
分子式 |
C19H19N3OS |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(4-benzylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C19H19N3OS/c23-18-20-12-4-5-13-21(20)19(24)22(18)17-10-8-16(9-11-17)14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
InChI 键 |
ZBYPTVOGRRMNBX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



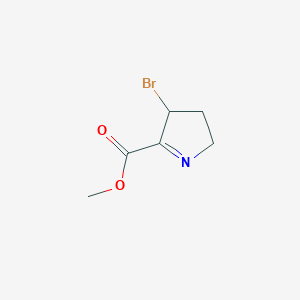
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
